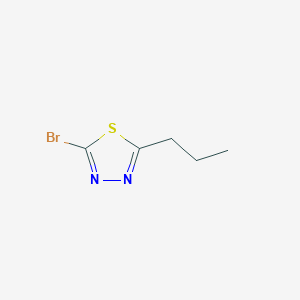

2-Bromo-5-propyl-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-propyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCBBLFWWWNEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Bromo-5-propyl-1,3,4-thiadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Bromo-5-propyl-1,3,4-thiadiazole, a crucial heterocyclic building block in modern medicinal chemistry. The protocol herein is structured as a robust two-step synthetic sequence, commencing with the cyclization of butyric acid and thiosemicarbazide to form the 2-amino-5-propyl-1,3,4-thiadiazole intermediate, followed by a high-yield Sandmeyer-type bromination. Each phase of the synthesis is explained with an emphasis on the underlying chemical principles and practical considerations necessary for ensuring reproducibility and purity. Furthermore, this guide establishes a full suite of analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous structural confirmation and purity assessment of the final compound. This document is intended to serve as a self-validating resource, empowering researchers to confidently synthesize and characterize this versatile synthetic intermediate for applications in drug discovery and materials science.

Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that has garnered immense interest in the scientific community. Its unique structural and electronic properties, including its role as a bioisostere of pyrimidine, allow it to interact with biological targets and interfere with processes like DNA replication.[1] The mesoionic character of the ring often enhances the ability of these compounds to cross cellular membranes, leading to good oral absorption and bioavailability.[1] This has led to the successful development of several FDA-approved drugs containing this scaffold, such as the diuretic acetazolamide and the antimicrobial sulfamethizole.[1][2] The 1,3,4-thiadiazole core is a privileged pharmacophore, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

The Target Molecule: this compound as a Key Synthetic Intermediate

Within this important class of compounds, this compound serves as a particularly valuable synthetic intermediate. The bromine atom at the 2-position is a versatile functional handle, enabling further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitutions.[6] This allows for the systematic modification of the thiadiazole core, providing medicinal chemists with a powerful tool to explore structure-activity relationships (SAR) and optimize lead compounds. The 5-propyl group imparts lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile.[7] The ability to reliably synthesize and characterize this building block is therefore a foundational requirement for any research program leveraging its synthetic utility.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic approach to this compound identifies the corresponding 2-amino derivative as the immediate precursor. The transformation of an aromatic amine to a bromide is classically achieved via a Sandmeyer reaction.[8] The precursor, 2-amino-5-propyl-1,3,4-thiadiazole, can in turn be constructed from simple, commercially available starting materials: thiosemicarbazide and butyric acid, via an acid-catalyzed cyclization/dehydration reaction.[9] This two-step sequence is advantageous due to its use of inexpensive starting materials and robust, well-established reaction classes.

Synthesis Protocol: A Validated Two-Step Approach

This section details the step-by-step methodology for the synthesis of the target compound. The protocol is designed to be self-validating, with purification and characterization checkpoints at each stage.

Step 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole

The initial step involves the condensation and cyclization of thiosemicarbazide with butyric acid. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it serves as both the reaction medium and a powerful dehydrating agent, driving the reaction to completion.[9]

Experimental Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (9.11 g, 0.1 mol) and polyphosphoric acid (approx. 50 mL).

-

Addition of Acid: Slowly add butyric acid (8.81 g, 0.1 mol) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C using an oil bath and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH reaches 7-8. This will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-amino-5-propyl-1,3,4-thiadiazole as a white solid.

| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles |

| Thiosemicarbazide | 91.13 | 9.11 g | 0.1 |

| Butyric Acid | 88.11 | 8.81 g | 0.1 |

| Polyphosphoric Acid | N/A | ~50 mL | N/A |

| Ammonium Hydroxide | 35.04 | As needed | N/A |

Table 1: Reagents for the synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole.

Step 2: Sandmeyer-type Bromination to Yield this compound

The conversion of the 2-amino group to a 2-bromo group is achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source under acidic conditions, followed by decomposition of the diazonium salt intermediate with a copper(I) bromide catalyst.[8][10]

Experimental Protocol:

-

Diazotization: In a three-necked flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.43 g, 10 mmol) in 48% hydrobromic acid (15 mL). Stir the solution until a clear slurry is formed.

-

Nitrite Addition: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in a minimal amount of cold water (~3 mL). Add this solution dropwise to the stirred thiadiazole slurry, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Copper Catalyst: In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in 48% hydrobromic acid (5 mL) with gentle warming, then cool to 0 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Isolation and Purification: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles |

| 2-Amino-5-propyl-1,3,4-thiadiazole | 143.21 | 1.43 g | 10 mmol |

| Hydrobromic Acid (48%) | 80.91 | ~20 mL | Excess |

| Sodium Nitrite | 69.00 | 0.76 g | 11 mmol |

| Copper(I) Bromide | 143.45 | 1.58 g | 11 mmol |

Table 2: Reagents for the Sandmeyer Bromination.

Caption: Overall synthetic workflow for this compound.

In-Depth Characterization and Data Interpretation

Unambiguous characterization is critical to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple. The propyl group should give rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (CH₂) group, and a triplet for the methylene group attached to the thiadiazole ring.

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. Two signals are expected in the aromatic/heteroaromatic region for the two carbons of the thiadiazole ring (C2 and C5).[11] The C2 carbon, being attached to the electronegative bromine atom, will be significantly downfield. The three carbons of the propyl chain will appear in the aliphatic region.

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Thiadiazole-C2-Br | - | ~145-155 |

| Thiadiazole-C5-CH₂ | - | ~165-175 |

| -CH₂-CH₂-CH₃ | ~2.9-3.1 (t) | ~30-35 |

| -CH₂-CH₂-CH₃ | ~1.7-1.9 (sextet) | ~20-25 |

| -CH₂-CH₂-CH₃ | ~0.9-1.1 (t) | ~12-15 |

Table 3: Predicted NMR Spectral Data (in CDCl₃ or DMSO-d₆).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom's presence.

-

Objective: To determine the molecular weight and observe the characteristic isotopic pattern of bromine.

-

Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended for accurate mass determination.

-

Expected Result: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[12] Therefore, the mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[12] For C₅H₇BrN₂S, the expected masses would be approximately 221.96 (for ⁷⁹Br) and 223.96 (for ⁸¹Br).

Caption: Expected MS pattern for a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and confirm the ring structure.

-

Objective: To confirm the presence of the C=N and C-S bonds within the thiadiazole ring and the absence of the N-H stretches from the precursor amine.

-

Expected Peaks:

-

~3100-3000 cm⁻¹: Aromatic/Heteroaromatic C-H stretching (if any residual solvent or impurity).

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propyl group.

-

~1600-1550 cm⁻¹: C=N stretching vibrations characteristic of the thiadiazole ring.[13][14]

-

~1200-1100 cm⁻¹: C-N stretching.[13]

-

~700-650 cm⁻¹: C-S stretching vibrations.[14]

-

Absence of Peaks: Crucially, the broad N-H stretching bands around 3300-3100 cm⁻¹ present in the 2-amino precursor should be absent in the final product.[15]

-

Safety, Handling, and Waste Disposal

-

Hydrobromic Acid: Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.

-

Copper Salts: Harmful if swallowed.

-

Halogenated Heterocycles: Treat as potentially toxic and handle with care.

-

Waste: All chemical waste should be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated container.

Conclusion and Future Outlook

This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined two-step synthesis and the comprehensive analytical validation methods, researchers can confidently produce this key intermediate with high purity. The versatility of this building block ensures its continued application in the discovery of novel therapeutic agents and advanced materials, where the 1,3,4-thiadiazole scaffold remains a cornerstone of molecular design.

References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. Available at: [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... ResearchGate. Available at: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2018). MDPI. Available at: [Link]

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH). Available at: [Link]

- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (1957). Google Patents.

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... ResearchGate. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

2-Bromo-5-methyl-1,3-thiazole. PubChem. Available at: [Link]

-

The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Sci-Hub. Available at: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). National Institutes of Health (NIH). Available at: [Link]

-

ChemInform Abstract: 1,3,4-Thiadiazole. Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ResearchGate. Available at: [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Available at: [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Available at: [Link]

-

SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. EPH-International Journal of Applied Science. Available at: [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). Available at: [Link]

-

1,3,4-Thiadiazole: a Promising Pharmacophore. Oriental Journal of Chemistry. Available at: [Link]

-

Bromo pattern in Mass Spectrometry. (2020). YouTube. Available at: [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. Available at: [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Thiadiazole: a Promising Pharmacophore – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. eijas.com [eijas.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure | MDPI [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the NMR Spectral Data of 2-Bromo-5-propyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 2-bromo-5-propyl-1,3,4-thiadiazole. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers engaged in drug discovery and development. This document moves beyond a simple data repository to offer insights into the causal relationships between the molecular structure and its spectral features, ensuring a robust and validated interpretation.

Introduction to this compound and the Imperative of Spectroscopic Analysis

The 1,3,4-thiadiazole ring is a privileged pharmacophore, appearing in a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, serves as a versatile synthetic intermediate. The bromo-substituent provides a reactive handle for further molecular elaboration, while the propyl group can influence lipophilicity and binding interactions.

Accurate structural elucidation is the bedrock of chemical research and drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will dissect the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the expected chemical shifts, coupling patterns, and signal integrations.

Molecular Structure and NMR-Active Nuclei

To comprehend the NMR spectrum, we must first visualize the molecular architecture and identify the nuclei that will give rise to NMR signals.

Figure 1: Molecular structure of this compound with labeled positions.

The molecule possesses distinct sets of chemically non-equivalent protons and carbons, which will be individually resolved in the ¹H and ¹³C NMR spectra, respectively.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see signals arising exclusively from the propyl group, as the thiadiazole ring itself bears no protons.

Predicted ¹H NMR Spectral Data

The chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures. A particularly relevant reference is the ¹H NMR data for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, which features the same 5-propyl-1,3,4-thiadiazole core.[3]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| CH₃ (γ) | ~1.0 | Triplet (t) | 3H | Located on a terminal methyl group, shielded and split by the adjacent CH₂ (β) protons. |

| CH₂ (β) | ~1.8 | Sextet (or multiplet, m) | 2H | Situated between the CH₃ and CH₂ (α) groups, it is split by both, resulting in a complex multiplet. |

| CH₂ (α) | ~3.0 | Triplet (t) | 2H | Directly attached to the electron-withdrawing thiadiazole ring, leading to a significant downfield shift. It is split by the neighboring CH₂ (β) protons. |

Causality Behind the Chemical Shifts and Splitting Patterns

-

Electronegativity and Deshielding: The 1,3,4-thiadiazole ring is an electron-withdrawing heterocycle. This property reduces the electron density around the α-methylene (CH₂) protons, "deshielding" them from the external magnetic field. Consequently, a higher frequency (downfield shift) is required for resonance, explaining their predicted position around 3.0 ppm.[4][5] The effect diminishes with distance, so the β-CH₂ and γ-CH₃ protons are found progressively upfield (at lower ppm values).

-

Spin-Spin Coupling: The multiplicity (splitting) of each signal is governed by the (n+1) rule, where 'n' is the number of adjacent, chemically non-equivalent protons.

-

The γ-CH₃ protons are adjacent to the two β-CH₂ protons, hence they appear as a triplet (2+1=3).

-

The α-CH₂ protons are adjacent to the two β-CH₂ protons, resulting in a triplet (2+1=3).

-

The β-CH₂ protons are coupled to both the three γ-CH₃ protons and the two α-CH₂ protons. This would ideally result in a triplet of quartets. However, due to similar coupling constants, this often resolves into a sextet or a more complex multiplet.

-

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the number of chemically distinct carbon atoms and information about their chemical environment. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not typically observed.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~150-160 | This carbon is bonded to a bromine atom and two nitrogen atoms within the heterocyclic ring. The presence of the electronegative bromine atom will influence its chemical shift. |

| C5 | ~170-180 | This carbon is part of the thiadiazole ring and is bonded to the propyl group. Carbons in 1,3,4-thiadiazole rings typically resonate in this downfield region.[2][6][7] |

| CH₂ (α) | ~30-35 | This carbon is directly attached to the thiadiazole ring, causing a downfield shift compared to a simple alkane. |

| CH₂ (β) | ~20-25 | A typical methylene carbon in an alkyl chain. |

| CH₃ (γ) | ~10-15 | A characteristic terminal methyl carbon, appearing in the most upfield region of the spectrum.[8] |

Rationale for Chemical Shift Assignments

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.[9]

-

Heteroaromatic Carbons (C2 and C5): The carbons within the 1,3,4-thiadiazole ring are significantly deshielded due to the electronegativity of the nitrogen and sulfur atoms and the aromatic character of the ring. This results in their resonance at very high chemical shift values (downfield).[7]

-

Alkyl Chain Carbons: The chemical shifts of the propyl chain carbons follow a predictable pattern. The α-CH₂ is the most deshielded due to its direct attachment to the electron-withdrawing ring. The influence of the ring decreases with distance, leading to the β-CH₂ and γ-CH₃ appearing at progressively lower chemical shift values (upfield).

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Figure 2: Standard workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its versatility.

-

Add a small drop of tetramethylsilane (TMS) to serve as an internal standard, which is set to 0.00 ppm.[5][10]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into a clean, 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Locking: The spectrometer's frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Tuning and Shimming: The probe is tuned to the specific frequencies of ¹H and ¹³C. The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C Spectrum Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each carbon.[11] This simplifies the spectrum and improves the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to its lower natural abundance.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The integration of the ¹H signals is performed to determine the relative number of protons.

-

The multiplicities of the signals are analyzed to deduce the connectivity of the protons.

-

Conclusion and Forward Outlook

This guide has provided a detailed, technically grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently assign the observed signals to the molecular structure. The provided experimental protocol outlines a self-validating system for acquiring high-quality data. This foundational knowledge is indispensable for quality control, reaction monitoring, and the rational design of novel 1,3,4-thiadiazole derivatives in the pursuit of new therapeutic agents. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed to provide unequivocal confirmation of these assignments.

References

-

ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

Fun, H.-K., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

AIP Publishing. (n.d.). NMR Spectra of Propyl Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

A Technical Guide to the Crystal Structure Analysis of 2-Bromo-5-propyl-1,3,4-thiadiazole

This guide provides an in-depth, technically-focused protocol for the comprehensive crystal structure analysis of 2-Bromo-5-propyl-1,3,4-thiadiazole. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform the experimental design. Our focus is on achieving a robust, publishable crystal structure, complete with a detailed analysis of its supramolecular architecture.

While a published crystal structure for the exact title compound was not identified, this guide establishes a complete and transferable workflow. To illustrate the analytical process, we will reference the methodologies applied to closely related 2,5-disubstituted 1,3,4-thiadiazole derivatives, a common and accepted practice in crystallographic studies.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4] The bioactivity of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions with biological targets.[5] The introduction of a bromine atom and a propyl group at the 2 and 5 positions, respectively, is anticipated to modulate the compound's lipophilicity, electronic profile, and crystal packing, all of which can influence its pharmacokinetic and pharmacodynamic properties.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement of crystalline solids.[6][7][8] It provides precise data on bond lengths, bond angles, and, crucially, the non-covalent interactions that govern the crystal's architecture.[7] This guide will detail the journey from initial synthesis to a comprehensive analysis of these interactions using advanced tools like Hirshfeld surface analysis.

Experimental Methodology: A Self-Validating Workflow

The quality of the final crystal structure is entirely dependent on the rigor of the preceding experimental steps. Each stage is designed to build upon the last, with checkpoints to ensure quality.

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established in the literature. A common and effective route involves the cyclization of thiosemicarbazide derivatives.[9][10]

Protocol: Synthesis of this compound

-

Step 1: Formation of Acylthiosemicarbazide: Butyric acid is reacted with thiosemicarbazide in the presence of a dehydrating agent (e.g., phosphorus oxychloride or concentrated sulfuric acid). This reaction forms N-butanoylthiosemicarbazide.

-

Step 2: Cyclization: The resulting acylthiosemicarbazide is heated, which induces cyclization to form 5-propyl-1,3,4-thiadiazol-2-amine.

-

Step 3: Sandmeyer-type Reaction: The 2-amino group is then converted to the 2-bromo derivative. This is achieved by diazotization of the amine with sodium nitrite in the presence of hydrobromic acid (HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst.

-

Purification: The crude product must be purified to the highest possible degree, as impurities can severely inhibit crystallization. Column chromatography on silica gel is the preferred method. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry before proceeding.

Obtaining a single crystal suitable for diffraction—typically larger than 0.1 mm in all dimensions, with no significant cracks or defects—is often the most challenging step.[6][11] The strategy involves exploring a matrix of conditions to find the thermodynamic "sweet spot" for crystal growth.

Protocol: Single Crystal Growth

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (or solvent mixture) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging/Sitting Drop): This is a highly effective method.[11] A concentrated drop of the compound solution is placed on a siliconized glass slide (sitting drop) or suspended from it (hanging drop). The slide is then sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). Over time, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting gradual crystallization.

-

Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality crystals.[8] A programmable heating block or a simple Dewar flask setup can be used to control the cooling rate.

Causality Insight: The goal of these techniques is to approach supersaturation slowly and controllably. Rapid precipitation ("crashing out") leads to amorphous solids or poorly ordered microcrystals unsuitable for SC-XRD.[8]

Experimental Workflow Diagram

Sources

- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 10. jocpr.com [jocpr.com]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

Synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole: A Guide to Starting Materials and Core Methodology

An In-Depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole, a valuable heterocyclic compound in the landscape of modern drug discovery and materials science. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The target molecule, functionalized with a reactive bromine atom and a propyl group, serves as a key building block for the elaboration of more complex molecular architectures.

This document is structured to provide researchers, chemists, and drug development professionals with a deep, field-proven understanding of the synthetic pathway, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most effectively approached via a two-stage process. The strategy hinges on the initial construction of a stable, functionalized thiadiazole core, followed by a robust chemical transformation to install the target bromo group. Our retrosynthetic analysis identifies 2-Amino-5-propyl-1,3,4-thiadiazole as the key intermediate. This precursor is readily accessible from commercially available and cost-effective starting materials: Butyric acid and Thiosemicarbazide .

The forward synthesis, therefore, proceeds as follows:

-

Stage 1: Cyclodehydration - Formation of 2-Amino-5-propyl-1,3,4-thiadiazole through the acid-catalyzed reaction of butyric acid and thiosemicarbazide.

-

Stage 2: Diazotization and Bromination - Conversion of the 2-amino group to the 2-bromo functionality using a Sandmeyer-type reaction.

Caption: Key stages in the formation of the 2-amino-1,3,4-thiadiazole core.

Starting Materials

| Reagent | Formula | M.W. | Key Properties |

| Thiosemicarbazide | CH₅N₃S | 91.13 | White crystalline solid |

| Butyric Acid | C₄H₈O₂ | 88.11 | Colorless liquid, pungent odor |

| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | Viscous, corrosive liquid |

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles. [4][5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (approx. 2.5 parts by weight relative to thiosemicarbazide).

-

Reagent Addition: While stirring, add thiosemicarbazide (1.0 eq.). To this suspension, slowly add butyric acid (1.1 eq.).

-

Heating: Heat the reaction mixture with stirring to between 100°C and 120°C. Maintain this temperature for 1.5 to 2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: Allow the reaction mixture to cool to approximately 60-70°C. Very carefully and slowly, pour the viscous mixture into a beaker containing crushed ice and water (approx. 5-10 times the volume of the reaction mixture) with vigorous stirring. This process is highly exothermic.

-

Neutralization and Precipitation: The resulting acidic solution is neutralized by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide solution, until the pH reaches 8-9. During neutralization, keep the solution cool in an ice bath. The product, 2-amino-5-propyl-1,3,4-thiadiazole, will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and dry it. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.

Part 2: Synthesis of this compound

With the key amino-thiadiazole intermediate in hand, the next stage focuses on the conversion of the amino group into a bromo group. The Sandmeyer reaction is the authoritative method for this transformation on heterocyclic amines, offering high yields and reliability. [6][7]

Principle and Mechanism

The Sandmeyer reaction is a two-step process. [8]First, the primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is typically unstable and is used immediately. In the second step, the diazonium salt solution is added to a solution of a copper(I) salt, in this case, copper(I) bromide. The copper catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a bromide ion.

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 5. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

reactivity profile of the bromine atom in 2-Bromo-5-propyl-1,3,4-thiadiazole

An In-Depth Technical Guide to the Reactivity Profile of the Bromine Atom in 2-Bromo-5-propyl-1,3,4-thiadiazole

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1][2] Functionalized 1,3,4-thiadiazoles serve as crucial intermediates in the synthesis of complex molecular architectures. This guide provides a detailed examination of the reactivity of this compound, with a specific focus on the displacement of the bromine atom at the C2 position. We will explore the underlying electronic factors governing its reactivity and provide field-proven protocols for its transformation via nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The 1,3,4-Thiadiazole Core: Electronic Landscape and Substituent Effects

The 1,3,4-thiadiazole ring is a five-membered, planar, and aromatic heterocycle.[3] Its defining characteristic is its electron-deficient nature, a consequence of the presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom within the ring.[3][4] This electron deficiency has profound implications for the reactivity of the carbon atoms at the C2 and C5 positions.

-

Electron-Deficient Carbons: The inductive effects of the adjacent nitrogen and sulfur atoms render the C2 and C5 carbons highly electrophilic.[3] Consequently, these positions are generally inert toward electrophilic substitution but are highly activated for nucleophilic attack.[3] When a good leaving group, such as a bromine atom, is present at one of these positions, it is readily displaced by a wide range of nucleophiles.[4]

-

Influence of the 5-Propyl Group: The 5-propyl substituent is an alkyl group, which acts as a weak electron-donating group through an inductive effect. This has a minor, yet noticeable, influence on the electronic properties of the ring, slightly increasing the electron density compared to an unsubstituted 1,3,4-thiadiazole.[3] However, this effect is not significant enough to deactivate the C2 position towards the reactions discussed in this guide. The primary role of the propyl group is often to modulate the lipophilicity and steric profile of the final molecule, which can be critical for biological applications.[5]

Caption: Electronic properties of this compound.

Key Transformations of the C2-Bromine Atom

The C2-bromine atom is the primary site of reactivity, serving as an excellent leaving group in a variety of powerful synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the 1,3,4-thiadiazole ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction provides a direct and often metal-free method for introducing a range of nucleophiles at the C2 position.

Causality of Experimental Choices:

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the bromide ion. The presence of the electron-withdrawing nitrogen atoms is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction.[4][6]

-

Reagents: A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiolates. A base is often required to deprotonate the nucleophile, increasing its reactivity.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they can solvate the cation of the base without deactivating the nucleophile.

Step-by-Step SNAr Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the starting material.

-

Reagent Addition: Add the nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, NaH, or DBU) (1.5 - 2.0 eq). For amine nucleophiles, a non-nucleophilic base like triethylamine or DBU is often sufficient.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 25-100 °C), depending on the nucleophilicity of the attacking species.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for C-C and C-N bond formation involving this compound. These reactions offer broad substrate scope and functional group tolerance.[7][8]

The Suzuki reaction is a cornerstone of modern organic synthesis, forming a C-C bond between the thiadiazole and an organoboron compound (boronic acid or ester).[9]

Causality of Experimental Choices:

-

Catalyst System: The reaction is catalyzed by a Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10][11] Phosphine ligands (e.g., PPh₃, XPhos) are essential to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid to transfer its organic group to the palladium center.[9]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is necessary to dissolve the inorganic base.[10]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Step-by-Step Suzuki Coupling Protocol:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

-

Degassing: Evacuate and backfill the tube with an inert gas (Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.

-

Reaction Conditions: Heat the mixture with stirring to 80-110 °C for 2-24 hours.

-

Monitoring & Work-up: Follow the procedure outlined for the SNAr reaction.

This reaction is used to form a C-C bond between the thiadiazole and a terminal alkyne, creating valuable arylalkyne structures.[12]

Causality of Experimental Choices:

-

Catalyst System: The Sonogashira reaction uniquely employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13][14] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which facilitates the crucial transmetalation step.[13]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr generated and as the solvent in some cases.[13]

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Step-by-Step Sonogashira Coupling Protocol:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (CuI, 2-10 mol%).[13]

-

Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1 - 1.5 eq) via syringe.[13]

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.[13]

-

Monitoring & Work-up: Monitor the reaction as previously described. Upon completion, dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by a standard aqueous work-up.[13]

-

Purification: Purify the crude product via column chromatography.

The Heck reaction forms a C-C bond between the thiadiazole and an alkene, leading to the synthesis of substituted alkenes.[8]

Causality of Experimental Choices:

-

Mechanism: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[8][15]

-

Base: A hindered, non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used to regenerate the Pd(0) catalyst.[8]

-

Stereoselectivity: The Heck reaction generally exhibits excellent trans selectivity in the resulting alkene product.[16]

Caption: Catalytic cycle for the Heck coupling reaction.

Step-by-Step Heck Coupling Protocol:

-

Reaction Setup: Combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N, 2-3 eq) in a Schlenk tube.

-

Degassing & Solvent Addition: Degas the vessel and add an anhydrous solvent (e.g., acetonitrile or DMF).

-

Alkene Addition: Add the alkene (1.2 - 2.0 eq) via syringe.

-

Reaction Conditions: Heat the mixture with stirring to 80-120 °C.

-

Monitoring & Work-up: Follow the general work-up procedure, filtering the reaction mixture through Celite® to remove palladium residues before extraction.[17]

This reaction is a premier method for forming C-N bonds, coupling the thiadiazole with a primary or secondary amine.[7]

Causality of Experimental Choices:

-

Catalyst System: This reaction requires a palladium catalyst and, critically, a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos).[18] These ligands are essential for promoting the difficult reductive elimination step that forms the C-N bond.[7]

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common choice. Its role is to deprotonate the amine, forming a palladium-amido complex that is primed for reductive elimination.[18][19]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Buchwald-Hartwig Amination Protocol:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (NaOt-Bu, 1.4 - 2.0 eq) in a Schlenk tube.

-

Reagent Addition: Add a solution of this compound (1.0 eq) and the amine (1.1 - 1.5 eq) in an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the mixture with stirring to 80-110 °C.

-

Monitoring & Work-up: Follow the general work-up procedure.

Summary of Reactivity

The table below summarizes typical conditions for the palladium-catalyzed reactions of this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-80 |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | ACN, DMF | 80-120 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Bulky Ligand | NaOt-Bu | Toluene, Dioxane | 80-110 |

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The electron-deficient nature of the thiadiazole ring strongly activates the C2 position, making the bromine atom an excellent leaving group. This reactivity can be harnessed through direct nucleophilic aromatic substitution or, more powerfully, through a suite of palladium-catalyzed cross-coupling reactions including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively utilize this building block for the synthesis of novel compounds for applications in drug discovery and materials science.

References

-

Sánchez-Bojorge, N. A., Rodríguez-Valdez, L. M., & Flores-Holguín, N. (2013). DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. Journal of Molecular Modeling, 19(9), 3537–3542. Available at: [Link]

-

Jubie, S., Kalirajan, R., & Gowramma, B. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of ChemTech Research, 3(2), 557-573. Available at: [Link]

-

Gür M, et al. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 22(11), 1859. Available at: [Link]

-

Yüksek, M. F., & Gökce, H. (2019). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Journal of the Chilean Chemical Society, 64(2), 4436-4447. Available at: [Link]

-

Świątkowski, M., & Kudelko, A. (2020). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Molecules, 25(15), 3487. Available at: [Link]

-

Copin, X., et al. (2016). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][4][20]thiadiazole Series. European Journal of Organic Chemistry, 2016(11), 1958-1962. Available at: [Link]

-

Kudelko, A., & Świątkowski, M. (2018). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Polycyclic Aromatic Compounds, 40(2), 362-375. Available at: [Link]

-

Gomha, S. M., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 14(11), 1104. Available at: [Link]

-

Sharma, V., et al. (2015). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][3][4][20]thiadiazole with substituted anilines at conventional heating in Schlenk tube. RSC Advances, 5, 44353-44360. Available at: [Link]

-

Ponomarev, D. A., & Feskov, I. A. (2020). Nucleophilic substitution in 4,7-dibromo[3][21][22]thiadiazolo[3,4-d]pyridazine. Mendeleev Communications, 30(5), 633-635. Available at: [Link]

-

Gholivand, K., et al. (2021). Synthesis and characterization of two asymmetrical 2-cyclohexylsulfenyl-5-alkylsulfenyl[3][4][20]thiadiazoles and study the impact of substituents on the structural features, thermal behavior, and anti-bacterial activity. Journal of Sulfur Chemistry, 42(5), 552-570. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(14), 8121-8123. Available at: [Link]

-

Yilmaz, I., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 28169-28181. Available at: [Link]

-

Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. Available at: [Link]

-

Al-Bayati, R. I. H. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Iraqi Journal of Pharmaceutical Sciences, 30(2), 1-13. Available at: [Link]

-

Kasiramar, G. (2017). Review on substituted 1, 3, 4 thiadiazole compounds. International Journal of Pharmacy and Analytical Research, 6(2), 222-231. Available at: [Link]

-

Hafez, H. N., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 653. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Heck Coupling. NROChemistry. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

-

Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. PrepChem.com. Available at: [Link]

-

The Suzuki Reaction. Columbia University. Available at: [Link]

-

Kumar, D., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 465-477. Available at: [Link]

-

Suzuki Reaction. Common Organic Chemistry. Available at: [Link]

-

Nguyen, T. A., et al. (2025). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[3][4][21]-benzothiadiazole... Vietnam Journal of Catalysis and Adsorption, 14(4), 69-74. Available at: [Link]

-

Heck Reaction. Chemistry LibreTexts. Available at: [Link]

-

Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. CrashCourse. Available at: [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Heck Coupling | NROChemistry [nrochemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-propyl-1,3,4-thiadiazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-5-propyl-1,3,4-thiadiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for empirical determination.

Introduction: The Significance of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interfere with biological pathways like DNA replication.[1][2] Consequently, compounds incorporating this moiety have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The biological efficacy and subsequent development of any 1,3,4-thiadiazole derivative, such as this compound, are intrinsically linked to its physicochemical properties, with solubility being a critical parameter.

Solubility dictates a compound's behavior in various stages of research and development, from initial screening and formulation to its ultimate bioavailability. Poor solubility can be a significant impediment, leading to challenges in creating effective drug delivery systems and achieving desired therapeutic outcomes. Therefore, a thorough understanding and empirical determination of the solubility of novel compounds like this compound are paramount for its successful application.

Theoretical Framework for Solubility Prediction

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. For organic molecules, key factors influencing solubility include polarity, the capacity for hydrogen bonding, and molecular size.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

-

1,3,4-Thiadiazole Ring: This heterocyclic ring contains two nitrogen atoms and a sulfur atom, which are more electronegative than carbon. This introduces a degree of polarity to the molecule.

-

Bromo Substituent: The bromine atom is highly electronegative, further contributing to the molecule's polarity.

-

Propyl Group: The three-carbon alkyl chain is nonpolar. The presence and length of alkyl chains can significantly impact solubility; longer chains tend to decrease solubility in polar solvents.[6][7][8]

Based on this structure, this compound can be classified as a moderately polar molecule. The polar thiadiazole ring and bromo group are somewhat counterbalanced by the nonpolar propyl chain.

The Role of the Solvent

The choice of solvent is critical. Organic solvents can be broadly categorized based on their polarity, which is often quantified by the dielectric constant or a polarity index.

-

Polar Protic Solvents: These solvents (e.g., alcohols, water) can engage in hydrogen bonding and have high dielectric constants. They are effective at dissolving polar solutes.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, although they can act as hydrogen bond acceptors.[9]

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, carbon tetrachloride) have low dielectric constants and primarily interact through weaker van der Waals forces. They are ideal for dissolving nonpolar solutes.

Predictive Solubility Profile

Given its moderately polar nature, this compound is expected to exhibit the following solubility trends:

-

High Solubility: In moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Moderate Solubility: In polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF), as well as in lower-chain alcohols like methanol and ethanol, where the polar interactions with the thiadiazole ring and bromo group can overcome the nonpolar influence of the propyl chain.

-

Low to Negligible Solubility: In highly nonpolar solvents such as hexane and cyclohexane, and in highly polar protic solvents like water, where the nonpolar propyl group will hinder dissolution.

Solvent Selection for Experimental Determination

For a comprehensive understanding of the solubility profile, a diverse range of organic solvents should be tested. The following table provides a curated list of solvents, ordered by increasing polarity, along with their key physical properties relevant to solubility.

| Solvent | Formula | Dielectric Constant (at 20°C) | Polarity Index | Boiling Point (°C) |

| Hexane | C₆H₁₄ | 1.88 | 0.1 | 69 |

| Cyclohexane | C₆H₁₂ | 2.02 | 0.2 | 80.7 |

| Carbon Tetrachloride | CCl₄ | 2.24 | 1.6 | 76.7 |

| Toluene | C₇H₈ | 2.38 | 2.4 | 110.6 |

| Diethyl Ether | (C₂H₅)₂O | 4.33 | 2.8 | 34.6 |

| Chloroform | CHCl₃ | 4.81 | 4.1 | 61.1 |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 | 77.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | 4.0 | 66 |

| Dichloromethane (DCM) | CH₂Cl₂ | 8.93 | 3.1 | 39.7 |

| Acetone | C₃H₆O | 20.7 | 5.1 | 56.3 |

| Isopropyl Alcohol | C₃H₈O | 19.92 | 3.9 | 82.3 |

| Ethanol | C₂H₅OH | 24.55 | 4.3 | 78.3 |

| Methanol | CH₃OH | 32.70 | 5.1 | 64.7 |

| Acetonitrile | C₂H₃N | 37.5 | 5.8 | 81.6 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.71 | 6.4 | 153.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 46.68 | 7.2 | 189 |

Data compiled from various sources.[10][11][12][13]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[14] It involves equilibrating an excess amount of the solid solute with the solvent of interest over a defined period.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or in a thermomixer. Allow the mixtures to equilibrate for a set period (typically 24-48 hours) at a constant temperature (e.g., 25 °C). This extended time ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct, published solubility data for this compound is not currently available, a strong predictive framework can be established based on its molecular structure and the principles of solute-solvent interactions. This guide provides the theoretical foundation and a robust, field-proven experimental protocol to empower researchers to empirically determine its solubility profile across a range of relevant organic solvents. The resulting data will be invaluable for advancing the research and development of this promising 1,3,4-thiadiazole derivative, facilitating its journey from the laboratory to potential therapeutic applications.

References

-

Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry.

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.

-

Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka.

-

Why the water solubility of alcohols decreases as the size of the alkyl group increases? Quora.

-

Influence of the Ligand Alkyl Chain Length on the Solubility, Aqueous Speciation, and Kinetics of Substitution Reactions of Water-Soluble M3S4 (M = Mo, W) Clusters Bearing Hydroxyalkyl Diphosphines. Inorganic Chemistry.

-

How To Predict Solubility Of Organic Compounds? Chemistry For Everyone.

-

What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Discussion Forum.

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

-

Solubility Definition - Organic Chemistry Key Term. Fiveable.

-

Dielectric Constant. Honeywell.

-

In Silico Physicochemical Properties of Proposed 1,3,4-Thiadiazoles and s-Triazoles. ResearchGate.

-

Polarity of Solvents. URL: [Link]

-

Solvent Polarities. URL: [Link]

-

Solvent Polarity and Miscibility Chart. Scribd.

-

Hydrogen-Bond Acceptance of Solvents: A 19F Solvatomagnetic β1 Database to Replace Solvatochromic and Solvatovibrational Scales. ACS Publications.

-

How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources.

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central.

-

Solvents and Polarity. University of Rochester.

-

Dielectric Constant of Common solvents. URL: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.

-

Polarities of Solvents. Shodex.

-

Predicting the solubility of organic molecules. YouTube.

-

Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. ACS Publications.

-

Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PubMed Central.

-

Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Overseas.

-

Properties of Common Organic Solvents. University of Minnesota.

-

Solvent Physical Properties. URL: [Link]

-

2-Bromo-1,3,4-thiadiazole 96%. Sigma-Aldrich.

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.

-

Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate.

Sources

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 6. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 7. quora.com [quora.com]

- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dielectric Constant [macro.lsu.edu]

- 11. depts.washington.edu [depts.washington.edu]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. Solvent Physical Properties [people.chem.umass.edu]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Bromo-5-propyl-1,3,4-thiadiazole: Synthesis, Properties, and Applications in Drug Discovery